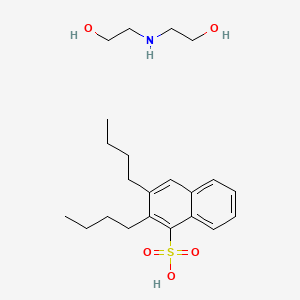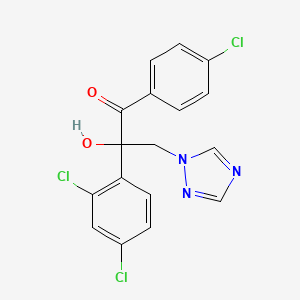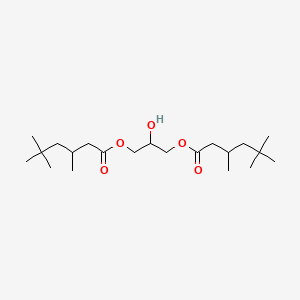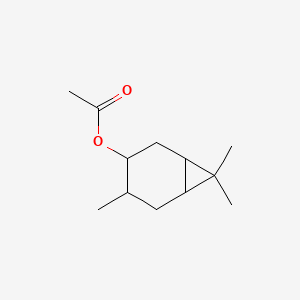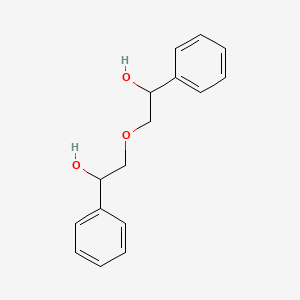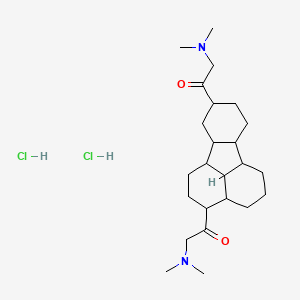
1,1'-Fluoranthene-3,9-diylbis(2-(dimethylamino)ethan-1-one) dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Fluoranthene-3,9-diylbis(2-(dimethylamino)ethan-1-one) dihydrochloride is a complex organic compound with the molecular formula C24H24N2O2.2HCl and a molecular weight of 461.5. This compound is characterized by its unique structure, which includes a fluoranthene core substituted with dimethylamino and ethanone groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,1’-Fluoranthene-3,9-diylbis(2-(dimethylamino)ethan-1-one) dihydrochloride involves multiple steps, typically starting with the preparation of the fluoranthene core. The synthetic route often includes:
Formation of the Fluoranthene Core: This step involves the cyclization of suitable precursors under controlled conditions to form the fluoranthene structure.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
1,1’-Fluoranthene-3,9-diylbis(2-(dimethylamino)ethan-1-one) dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the dimethylamino groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Fluoranthene-3,9-diylbis(2-(dimethylamino)ethan-1-one) dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Fluoranthene-3,9-diylbis(2-(dimethylamino)ethan-1-one) dihydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that include binding to active sites on enzymes or receptors, leading to changes in their activity. The specific molecular targets and pathways involved depend on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
1,1’-Fluoranthene-3,9-diylbis(2-(dimethylamino)ethan-1-one) dihydrochloride can be compared with similar compounds, such as:
1,1’-Fluoranthene-3,9-diylbis(2-(methylamino)ethan-1-one) dihydrochloride: This compound has a similar structure but with methylamino groups instead of dimethylamino groups.
1,1’-Fluoranthene-3,9-diylbis(2-(ethylamino)ethan-1-one) dihydrochloride: This variant includes ethylamino groups, offering different chemical properties.
1,1’-Fluoranthene-3,9-diylbis(2-(propylamino)ethan-1-one) dihydrochloride: The presence of propylamino groups distinguishes this compound from the original.
The uniqueness of 1,1’-Fluoranthene-3,9-diylbis(2-(dimethylamino)ethan-1-one) dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
35689-81-7 |
|---|---|
Molecular Formula |
C24H42Cl2N2O2 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-(dimethylamino)-1-[4-[2-(dimethylamino)acetyl]-1,2,3,3a,4,5,6,6a,6b,7,8,9,10,10a,10b,10c-hexadecahydrofluoranthen-8-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C24H40N2O2.2ClH/c1-25(2)13-22(27)15-8-9-16-18-6-5-7-19-17(23(28)14-26(3)4)10-11-20(24(18)19)21(16)12-15;;/h15-21,24H,5-14H2,1-4H3;2*1H |
InChI Key |
VWPJIVOMKFBOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)C1CCC2C3CCCC4C3C(C2C1)CCC4C(=O)CN(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


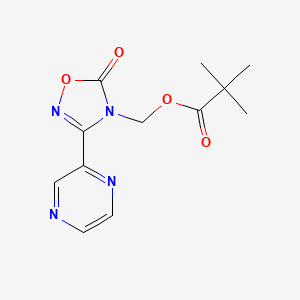
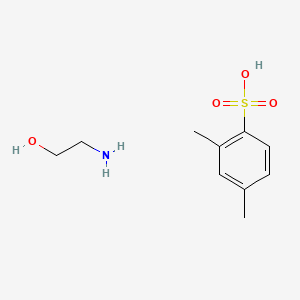
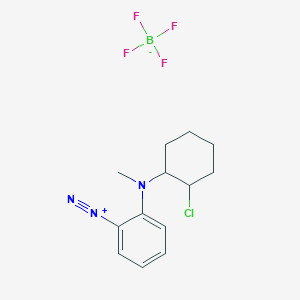

![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)

